2-chloro-N,N-dimethylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidin-amine compounds involves various methods, including cyclization reactions and nucleophilic substitution. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of nickel nitrate results in the formation of a structurally related compound, showcasing the versatility of pyrimidin-amine synthesis methods (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidin-amine derivatives often features polarized molecular-electronic structures, as evidenced by the study of supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and related compounds. These structures engage in various hydrogen bonding and π-π stacking interactions, highlighting the complexity of their molecular arrangements (Cheng et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrimidin-amine compounds can include nucleophilic displacement of chloride by amines, leading to various derivatives with biological activities. For example, the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrates the reactivity of such molecules towards nucleophilic substitution, resulting in compounds with potential antifungal properties (Jafar et al., 2017).
Scientific Research Applications
1. Synthesis of 2-anilinopyrimidines
- Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their bioactivity .
- Methods of Application: The compound reacts with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds compared to conventional heating .
2. Synthesis of Pyrimidinamine Derivatives
- Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the design and synthesis of pyrimidinamine derivatives, which show excellent fungicidal activity .
- Methods of Application: Pyrimidifen is used as a template to design and synthesize a series of pyrimidinamine derivatives .
- Results or Outcomes: Among the synthesized compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine showed the best control effect on corn rust with EC50 values of 0.60 mg/L .
3. Synthesis of Various Compounds
- Summary of Application: 2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis .
- Methods of Application: It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process and the compounds being synthesized .
4. Synthesis of Ionic Liquids
- Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids .
- Methods of Application: The DMAP based ionic liquids are synthesized and then evaluated for their physical properties via molecular dynamics simulations .
- Results or Outcomes: The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .
5. Catalyst for Organic Syntheses
- Summary of Application: DMAP based ionic liquids, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
- Methods of Application: The reaction is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
- Results or Outcomes: The method proved to be efficient for the synthesis of indoles and 1H-tetrazoles .
6. Hiyama Cross-Couplings
- Summary of Application: 2-chloro pyrimidines, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used in Hiyama cross-couplings .
- Methods of Application: The 2-chloro pyrimidines coupled well with trimethoxy(phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results or Outcomes: The desired products were obtained in good to excellent yields .
4. Synthesis of Ionic Liquids
- Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids .
- Methods of Application: The DMAP based ionic liquids are synthesized and then evaluated for their physical properties via molecular dynamics simulations .
- Results or Outcomes: The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .
5. Catalyst for Organic Syntheses
- Summary of Application: DMAP based ionic liquids, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
- Methods of Application: The reaction is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
- Results or Outcomes: The method proved to be efficient for the synthesis of indoles and 1H-tetrazoles .
6. Hiyama Cross-Couplings
- Summary of Application: 2-chloro pyrimidines, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used in Hiyama cross-couplings .
- Methods of Application: The 2-chloro pyrimidines coupled well with trimethoxy(phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results or Outcomes: The desired products were obtained in good to excellent yields .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H3355. These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation5.
Future Directions
The future directions for “2-chloro-N,N-dimethylpyrimidin-4-amine” are not specified in the available data5. However, given its chemical properties, it could potentially be used in various chemical reactions and syntheses.
Please note that this information is based on available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
2-chloro-N,N-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEQLYDOCFPCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067593 | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
31058-81-8 | |
Record name | 2-Chloro-N,N-dimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31058-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N,N-dimethylpyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031058818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31058-81-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(dimethylamino)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2FQA7HF8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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